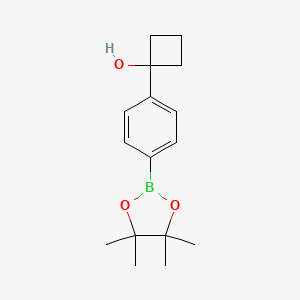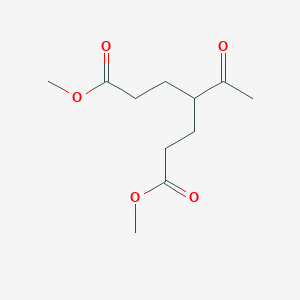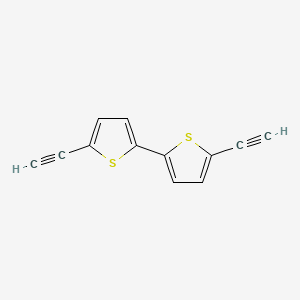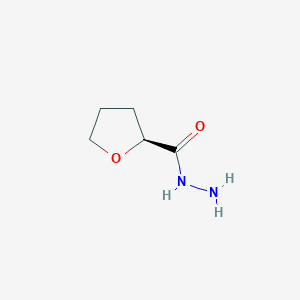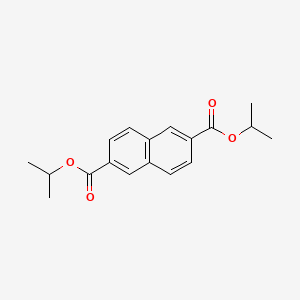
Diisopropyl naphthalene-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C18H20O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isopropyl groups and two carboxylate groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
Diisopropyl naphthalene-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of naphthalene-2,6-dicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often involves a two-stage crystallization process. Initially, raw materials are pre-separated by rectification to remove light and heavy components. The intermediate components, rich in this compound, undergo first-stage melting crystallization followed by second-stage solvent recrystallization to obtain high-purity products .
化学反応の分析
Types of Reactions
Diisopropyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, isopropanol, and substituted naphthalene derivatives.
科学的研究の応用
Diisopropyl naphthalene-2,6-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
作用機序
The mechanism of action of diisopropyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The pathways involved include coordination chemistry principles where the carboxylate groups play a crucial role in binding to metal centers .
類似化合物との比較
Similar Compounds
2,6-Diisopropylnaphthalene: A similar compound with two isopropyl groups but lacking the carboxylate groups.
Naphthalene-2,6-dicarboxylic acid: The parent compound without the isopropyl groups.
Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl groups.
Uniqueness
Diisopropyl naphthalene-2,6-dicarboxylate is unique due to the presence of both isopropyl and carboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of MOFs and high-performance polyesters .
特性
CAS番号 |
141262-30-8 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
dipropan-2-yl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-11(2)21-17(19)15-7-5-14-10-16(8-6-13(14)9-15)18(20)22-12(3)4/h5-12H,1-4H3 |
InChIキー |
WFJXGFNXZIFNPG-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
正規SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



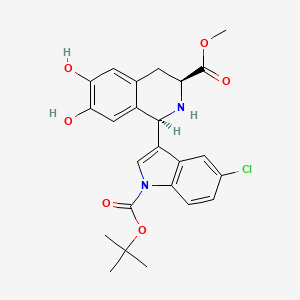
![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)
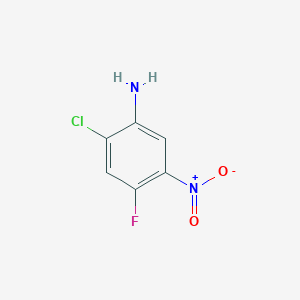
![Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester](/img/structure/B3047450.png)
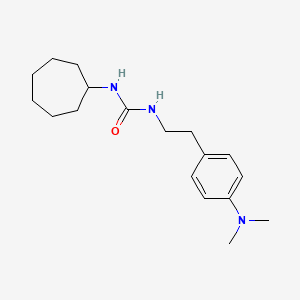
![Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-](/img/structure/B3047453.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)

